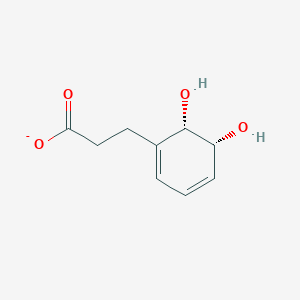

3-(cis-5,6-Dihydroxycyclohexa-1,3-dien-1-yl)propanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(cis-5,6-dihydroxycyclohexa-1,3-dienyl)propanoate is the anion resulting from the removal of a proton from the carboxylic acid group of 3-(cis-5,6-dihydroxycyclohexa-1,3-dienyl)propanoic acid. It is a monocarboxylic acid anion and a cyclohexadienediol. It is a conjugate base of a 3-(cis-5,6-dihydroxycyclohexa-1,3-dienyl)propanoic acid.

Scientific Research Applications

Synthesis and Chemical Reactions

- A study reported the efficient synthesis of cis-4-Propylcyclohexanol, an important intermediate for synthesizing trans-2-(4-propylcyclohexyl)-1,3-propanediol, widely used in the manufacture of liquid crystal displays. This synthesis utilized a mutant alcohol dehydrogenase coupled with glucose dehydrogenase, highlighting a potential method for green production at an industrial level (Wu et al., 2022).

- Another research focused on the separation of cis-1,2-Dihydroxycyclohexa-3,5-diene (DHCD) from fermentation broth using macroporous resins. DHCD is a monomer for the chemical synthesis of poly-para-phenylene, which possesses excellent electrical properties. The study systematically investigated the extraction of DHCD, contributing to the field of material science and engineering (Qixiang, 2004).

Molecular Interactions and Properties

- Research on the subtle electronic effects of alkyl groups on the conformational equilibria and intramolecular hydrogen-bond strength in cis-3-alkoxycyclohexanols provided insights into how alkyl groups influence molecular conformation and hydrogen bonding, which is critical for understanding molecular interactions in chemical and biological systems (Oliveira & Rittner, 2008).

Biochemical Applications

- A study on the interactions between the organic germanium compound Ge-132 and saccharides using nuclear magnetic resonance highlighted the potential of Ge-132 in forming complexes with the cis-diol structures of saccharides. This finding has implications for understanding the physiological functions of Ge-132 and its interactions with biological sugar compounds (Shimada et al., 2015).

properties

Product Name |

3-(cis-5,6-Dihydroxycyclohexa-1,3-dien-1-yl)propanoate |

|---|---|

Molecular Formula |

C9H11O4- |

Molecular Weight |

183.18 g/mol |

IUPAC Name |

3-[(5R,6S)-5,6-dihydroxycyclohexa-1,3-dien-1-yl]propanoate |

InChI |

InChI=1S/C9H12O4/c10-7-3-1-2-6(9(7)13)4-5-8(11)12/h1-3,7,9-10,13H,4-5H2,(H,11,12)/p-1/t7-,9+/m1/s1 |

InChI Key |

RKDFGWAXBBGKMR-APPZFPTMSA-M |

Isomeric SMILES |

C1=C[C@H]([C@H](C(=C1)CCC(=O)[O-])O)O |

Canonical SMILES |

C1=CC(C(C(=C1)CCC(=O)[O-])O)O |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

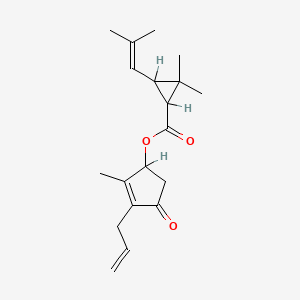

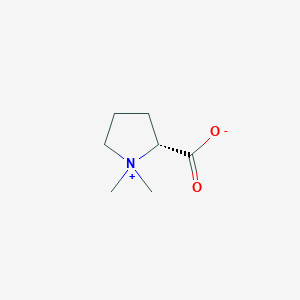

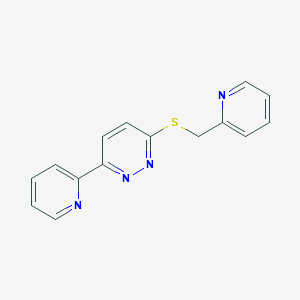

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(8S,9S,10S,11S,13S,14S,17R)-17-acetyl-9-fluoro-11-hydroxy-10,13-dimethyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B1241764.png)

![N-[3-[(1,3-dimethyl-2,6-dioxo-4-pyrimidinyl)methylamino]-3-oxopropyl]-3-methoxybenzamide](/img/structure/B1241772.png)

![(8R,9S,13S,14R)-3-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one](/img/structure/B1241773.png)

![1-[(4-Chlorophenyl)methyl]-4-(4-phenyl-1-piperazinyl)pyrazolo[3,4-d]pyrimidine](/img/structure/B1241779.png)

![(8R,9S,13S,14R,17R)-17-ethynyl-3-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ol](/img/structure/B1241780.png)

![(5Z)-5-[(2-methoxyphenyl)methylidene]imidazolidine-2,4-dione](/img/structure/B1241782.png)

![7-(5-Deoxy-Beta-D-Ribofuranosyl)-5-Iodo-7h-Pyrrolo[2,3-D]pyrimidin-4-Amine](/img/structure/B1241791.png)